1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
Description
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Properties
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAPSKCLTXSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine. This document is tailored for researchers, scientists, and drug development professionals, offering not only data but also insights into experimental methodologies and their underlying scientific principles. A thorough understanding of these properties is crucial for the effective application of this compound in synthesis, formulation, and biological screening.
Introduction and Chemical Identity
This compound is a halogenated benzyl derivative of 4-methylpiperidine. Its structure is characterized by a 4-methylpiperidine ring N-substituted with a 2-bromo-5-fluorobenzyl group. This combination of a substituted aromatic ring and a saturated heterocycle makes it a compound of interest in medicinal chemistry. The physicochemical properties of a molecule are foundational to its behavior in both chemical and biological systems, influencing aspects from reaction kinetics to pharmacokinetic profiles.[1]
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₇BrFN
-
Molecular Weight: 286.18 g/mol
Core Physicochemical Properties
A detailed understanding of the physicochemical characteristics of a compound is essential for its development and application.
2.1. Physical State and Appearance
At standard ambient temperature and pressure, this compound is expected to be a solid, likely appearing as a white to off-white crystalline powder. The specific crystalline form can be influenced by the method of purification and the solvent used for crystallization.
2.2. Melting Point
Experimental Protocol: Capillary Melting Point Determination
This method is a fundamental technique for determining the melting point of a solid.[2]
-
Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube to a height of 2-3 mm.[3][4]
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus.[3]
-
Heating: The sample is heated at a controlled rate.[2] For an unknown sample, a rapid heating can be used to find an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/minute) starting about 20°C below the approximate point.[4][5]
-
Observation and Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[4]
Causality and Trustworthiness: A narrow melting point range (typically 0.5-1.0°C) is a strong indication of high purity. Impurities tend to lower and broaden the melting point range.[5] This self-validating system provides a reliable assessment of purity.
Caption: Workflow for Melting Point Determination.
2.3. Boiling Point
Given its molecular weight and likely solid state at room temperature, this compound is expected to have a high boiling point. It may be susceptible to decomposition at atmospheric pressure before its boiling point is reached. Therefore, if distillation is required for purification, it would likely be performed under reduced pressure (vacuum distillation).
2.4. Solubility
Solubility is a critical parameter for chemical reactions, purification, and formulation.[6][7]
Qualitative Solubility Profile:
| Solvent Category | Expected Solubility | Rationale |
| Nonpolar (e.g., Hexane) | Sparingly Soluble | The large, nonpolar aromatic and aliphatic portions of the molecule will have limited affinity for nonpolar solvents. |
| Polar Aprotic (e.g., Dichloromethane) | Soluble | These solvents can effectively solvate the polar and nonpolar regions of the molecule. |
| Polar Protic (e.g., Ethanol, Methanol) | Soluble | The polar amine can engage in hydrogen bonding with protic solvents, and the overall polarity is compatible. |
| Aqueous (Water) | Sparingly Soluble | While the amine group can be protonated to increase water solubility, the large hydrophobic moiety will limit its solubility in neutral water. |
Experimental Protocol: Qualitative Solubility Assessment
A straightforward protocol can provide a rapid determination of a compound's solubility in various solvents.[6][8][9]
-
Preparation: Add a known amount of the compound (e.g., 1-5 mg) to a small test tube.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 0.5 mL).
-
Observation: Agitate the mixture at a controlled temperature and observe for dissolution.
-
Classification: Categorize the solubility as soluble, partially soluble, or insoluble.
2.5. Acidity/Basicity (pKa)
The tertiary amine of the piperidine ring is basic due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid is a quantitative measure of this basicity. The pKa of N-methylpiperidine is approximately 10.1.[10] The electron-withdrawing nature of the 2-bromo-5-fluorobenzyl group is expected to slightly decrease the basicity of the piperidine nitrogen, resulting in a pKa value likely in the range of 9-10.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining pKa values.[11][12][13][14]
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, often a co-solvent system like water-methanol for sparingly soluble substances.[11][12]
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[11][13] Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode.[11][13]
-
Titration: Titrate the solution with a standardized strong acid (e.g., HCl).[11][13] Record the pH after each incremental addition of the titrant.[11][13]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point on the titration curve.[11]
Caption: Workflow for pKa Determination.
Spectroscopic Properties
Spectroscopic data is essential for structural elucidation and confirmation.
3.1. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the chemical environment of hydrogen atoms in the molecule.
Expected ¹H NMR Spectral Features:
| Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 6.8 - 7.6 | Multiplets | 3H |
| Benzyl (Ar-CH₂) | ~3.5 | Singlet | 2H |
| Piperidine (ring CH₂, CH) | 1.2 - 3.0 | Multiplets | 9H |
| Piperidine Methyl (CH₃) | ~0.9 | Doublet | 3H |
3.2. ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon framework.
Expected ¹³C NMR Spectral Features:
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Aromatic (Ar-C) | 115 - 165 (with C-F and C-Br splitting) |
| Benzyl (Ar-CH₂) | ~60 |
| Piperidine (ring CH₂, CH) | 20 - 60 |
| Piperidine Methyl (CH₃) | ~22 |
3.3. Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion (M+): A characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed at m/z values corresponding to the molecular weight.
-
Fragmentation: Common fragmentation pathways would likely involve cleavage of the bond between the benzyl group and the piperidine nitrogen.
Safety, Handling, and Storage
Proper handling and storage are crucial for safety and maintaining the integrity of the compound.
-
Safety: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[15][16][17] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17][18]
-
Handling: Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Keep away from heat, sparks, and open flames.[16][18]
Conclusion
This guide provides a foundational understanding of the key physicochemical properties of this compound. The outlined experimental protocols are standard, reliable methods for characterizing this and similar novel chemical entities. A comprehensive grasp of these properties is indispensable for the rational design of synthetic routes, the development of analytical methods, and the advancement of this compound in drug discovery and development pipelines.
References
- University of Colorado Boulder. (n.d.). The Determination of Melting Points.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
- Unknown. (n.d.). Melting point determination.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- PMC. (n.d.). Development of Methods for the Determination of pKa Values.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Unknown. (2016, May 28). Procedure for solubility testing of NM suspension.
- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Unknown. (2023, March 16). Piperidine - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, September 23). • SAFETY DATA SHEET.
- Research and Reviews. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.
- NIH. (n.d.). N-Methylpiperidine | C6H13N | CID 12291 - PubChem.
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Therapeutic Potential of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine in Drug Discovery
The following technical guide provides an in-depth analysis of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine , a representative high-affinity ligand scaffold in the investigation of Sigma-1 receptor (
Classification: Small Molecule Investigation | Target Class: Sigma-1 Receptor (
Executive Summary
This compound represents a "privileged structure" in medicinal chemistry, specifically designed to exploit the hydrophobic and electrostatic pockets of the Sigma-1 Receptor (
This guide dissects the compound’s structure-activity relationship (SAR), detailing how the specific 2-bromo-5-fluoro substitution pattern enhances selectivity and metabolic stability, and provides validated protocols for its synthesis and biological evaluation.
Part 1: Structural Rationale & Pharmacological Profile
The Benzylpiperidine Pharmacophore
The core structure of this compound is derived from the N-benzylpiperidine scaffold, a backbone shared by clinically significant drugs like Donepezil (Alzheimer’s) and Ifenprodil (GluN2B antagonist).
Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of this specific analog is driven by three critical structural modifications:
| Structural Element | Chemical Function | Biological Impact |
| N-Benzyl Linker | Flexible spacer (methylene bridge) | Allows the phenyl ring to access the hydrophobic pocket of |
| 2-Bromo Substituent | Steric Lock & Halogen Bonding | The bulky bromine atom at the ortho position restricts conformational rotation (atropisomerism potential) and forms a high-energy halogen bond with backbone carbonyls in the target protein. |
| 5-Fluoro Substituent | Metabolic Blockade | Fluorine at the meta position blocks Phase I metabolism (cytochrome P450 oxidation), significantly extending the compound's half-life ( |
| 4-Methylpiperidine | Lipophilicity ( | The methyl group increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration, and improves selectivity against the Sigma-2 ( |
Mechanism of Action: Sigma-1 Receptor Modulation
Unlike G-protein coupled receptors (GPCRs), the
Therapeutic Cascade:
-
Ligand Binding: The compound binds to
R, causing it to dissociate from the chaperone BiP (Binding immunoglobulin protein). -
Chaperone Activation: Free
R stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R3), ensuring proper Ca transfer from ER to mitochondria. -
Neuroprotection: Enhanced mitochondrial Ca
stimulates the TCA cycle (ATP production) and reduces Reactive Oxygen Species (ROS), preventing neuronal apoptosis.
Part 2: Visualization of Signaling Pathways
The following diagram illustrates the mechanism by which this compound (Ligand) modulates ER stress and survival pathways.
Caption: Mechanism of Sigma-1 mediated neuroprotection via modulation of Calcium signaling at the Mitochondria-Associated Membrane (MAM).
Part 3: Experimental Protocols
Synthesis of this compound
Objective: Synthesize the target compound via reductive amination with high purity (>98%).
Reagents:
-
2-Bromo-5-fluorobenzaldehyde (Starting Material A)
-
4-Methylpiperidine (Starting Material B)
-
Sodium Triacetoxyborohydride (STAB) - Reducing Agent
-
Dichloromethane (DCM) - Solvent
-
Acetic Acid (Catalyst)
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask, dissolve 2-Bromo-5-fluorobenzaldehyde (1.0 equiv) and 4-Methylpiperidine (1.1 equiv) in anhydrous DCM (0.1 M concentration).
-
Add Acetic Acid (1-2 drops) to catalyze imine formation.
-
Stir at Room Temperature (RT) for 1 hour under Nitrogen atmosphere.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
-
Quenching & Workup:
-
Quench reaction with saturated aqueous NaHCO
. -
Extract the aqueous layer with DCM (3x).
-
Wash combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo.
-
-
Purification:
-
Purify the crude oil via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).
-
Validation: Confirm structure via
H-NMR and LC-MS (M+H expected: ~286/288 amu due to Br isotope pattern).
-
Radioligand Binding Assay (Sigma-1 Affinity)
Objective: Determine the binding affinity (
Protocol:
-
Tissue Preparation: Use Guinea pig brain membranes (rich in
R). -
Radioligand: [
H]-(+)-Pentazocine (Specific agonist). -
Incubation:
-
Incubate membrane homogenates (500
g protein) with 3 nM [ H]-(+)-Pentazocine and varying concentrations of the test compound ( to M). -
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Time: 120 minutes at 37°C.
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Part 4: Therapeutic Applications & Future Directions
Target Indications
Based on the high affinity of N-benzylpiperidines for
-
Neuropathic Pain:
antagonists block central sensitization in the spinal cord. -
Alzheimer's Disease:
agonists promote neuroplasticity and reduce A toxicity. -
Cocaine Addiction:
antagonists attenuate the behavioral effects of cocaine (which is itself a agonist).
Comparative Profile
| Compound | Target Profile | Key Limitation | Advantage of 2-Br-5-F Analog |
| Haloperidol | D2 High / | Extrapyramidal Side Effects (EPS) | High Selectivity : Lack of butyrophenone tail reduces D2 affinity, minimizing motor side effects. |
| Donepezil | AChE High / | GI Side Effects | Metabolic Stability : 5-Fluoro group prevents rapid oxidation seen in non-halogenated analogs. |
References
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. University of Pisa. (2023). Retrieved from [Link]
-
Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine derivatives as potent sigma ligands. Journal of Medicinal Chemistry. (2005). Retrieved from [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. MDPI Molecules. (2020). Retrieved from [Link]
-
Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface. Handbook of Experimental Pharmacology. (2017). Retrieved from [Link]
- WO2025011450A1 - Sodium channel blockers.WIPO Patents. (2025).
Methodological & Application
Application Notes and Protocols: Reductive Amination of 2-Bromo-5-fluorobenzaldehyde with 4-Methylpiperidine
Introduction
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, for its efficiency in constructing carbon-nitrogen bonds.[1][2] This application note provides a detailed protocol for the synthesis of (2-bromo-5-fluorophenyl)(4-methylpiperidin-1-yl)methane, a tertiary amine, via the reductive amination of 2-bromo-5-fluorobenzaldehyde and 4-methylpiperidine. The tertiary amine motif is a prevalent scaffold in a vast array of biologically active molecules.[3]
The described one-pot procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent. STAB is a mild and selective reagent that demonstrates a high degree of chemoselectivity, preferentially reducing the in situ-formed iminium ion over the starting aldehyde.[1][4][5][6] This characteristic minimizes the formation of the corresponding alcohol byproduct, a common issue with less selective borohydride reagents.[1] Furthermore, STAB is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN) and the reactions are typically high-yielding with fewer side products.[1][7]
Reaction Scheme and Mechanism
The reductive amination proceeds in two main stages within a single reaction vessel: the formation of an iminium ion followed by its immediate reduction.
Scheme 1: Reductive Amination of 2-Bromo-5-fluorobenzaldehyde with 4-Methylpiperidine
A schematic representation of the one-pot synthesis of (2-bromo-5-fluorophenyl)(4-methylpiperidin-1-yl)methane.
The reaction is initiated by the nucleophilic attack of the secondary amine, 4-methylpiperidine, on the carbonyl carbon of 2-bromo-5-fluorobenzaldehyde. This is often facilitated by mild acidic conditions which protonate the carbonyl oxygen, enhancing its electrophilicity.[8][9] The resulting hemiaminal intermediate then dehydrates to form a transient iminium ion. The hydride delivered from sodium triacetoxyborohydride subsequently reduces the iminium ion to yield the final tertiary amine product.[9][10]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Bromo-5-fluorobenzaldehyde | ≥98% | Commercially Available | |
| 4-Methylpiperidine | ≥98% | Commercially Available | |
| Sodium triacetoxyborohydride (STAB) | ≥95% | Commercially Available | Moisture sensitive, handle under inert atmosphere. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Preferred solvent for this reaction.[5][11][12] |
| Acetic Acid | Glacial | Commercially Available | Optional catalyst, can accelerate the reaction.[5][8][11] |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For work-up. | |
| Brine | Prepared in-house | For work-up. | |
| Anhydrous Magnesium Sulfate | Commercially Available | For drying organic layer. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-fluorobenzaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the aldehyde.
-
Amine Addition: Add 4-methylpiperidine (1.0-1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Optional Catalyst: If desired, add glacial acetic acid (0.1-1.0 eq) to the mixture. Acetic acid can catalyze iminium ion formation, though it is not always necessary with aldehydes.[11]
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel, if necessary.
Workflow Diagram
Caption: Experimental workflow for the reductive amination.
Characterization Data (Predicted)
The final product, (2-bromo-5-fluorophenyl)(4-methylpiperidin-1-yl)methane, should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the aromatic protons (with coupling to fluorine), the benzylic proton, and the protons of the 4-methylpiperidine ring are expected. |
| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the benzylic carbon, and the carbons of the 4-methylpiperidine moiety are anticipated. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight, along with a characteristic isotopic pattern for the bromine atom. |
For detailed interpretation, comparison with spectra of similar compounds or computational prediction tools can be utilized.[13][14]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied. The addition of acetic acid may also be beneficial if not included initially.
-
Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the aldehyde. This is minimized by using STAB, but if significant amounts are observed, ensure the STAB is of good quality and the reaction is not overly heated.
-
Purification Challenges: The basic nature of the tertiary amine product can sometimes lead to tailing on silica gel chromatography. Using a solvent system containing a small amount of a basic modifier (e.g., triethylamine) can improve the separation. Acid-base extraction can also be a viable purification method.[15]
Safety Precautions
-
2-bromo-5-fluorobenzaldehyde and 4-methylpiperidine are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,2-dichloroethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment and quench carefully.
Conclusion
The reductive amination of 2-bromo-5-fluorobenzaldehyde with 4-methylpiperidine using sodium triacetoxyborohydride is a robust and efficient method for the synthesis of the corresponding tertiary amine. The mild reaction conditions, high chemoselectivity, and operational simplicity make this protocol highly suitable for applications in drug discovery and development.
References
-
What is the role of acetic acid in the reductive amination experiment? - Brainly. (2024-01-25). [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Reductive Amination - Organic Chemistry Tutor. [Link]
-
Reductive Amination - Chemistry Steps. [Link]
-
Myers, A. G. (2007). Reductive Amination. In Chem 115. Harvard University. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016-12-29). [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC. (2022-08-19). [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025-01-01). [Link]
-
Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC. (2024-12-01). [Link]
-
A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
-
2-Bromo-5-fluorobenzaldehyde - PMC. (2014-06-28). [Link]
-
Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords - ChemRxiv. [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023-01-12). [Link]
-
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one - PMC. (2011-03-12). [Link]
- CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google P
-
(perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl - Preprints.org. (2021-11-23). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. brainly.com [brainly.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Functionalization strategies for the 2-bromo position in benzyl piperidines
Application Note: Functionalization Strategies for the 2-Bromo Position in Benzyl Piperidines
Executive Summary
The N-(2-bromobenzyl)piperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for acetylcholinesterase inhibitors (e.g., Donepezil analogs), sigma receptor ligands, and monoamine reuptake inhibitors. The 2-bromo position offers a critical handle for diversification. However, its proximity to the benzylic methylene and the basic piperidine nitrogen creates unique challenges: steric hindrance (ortho-substitution) and catalyst poisoning (N-coordination).
This guide details three validated strategies for functionalizing this position:
-
Suzuki-Miyaura Coupling: For introducing aryl/heteroaryl groups despite steric crowding.
-
Buchwald-Hartwig Amination: For C-N bond formation.
-
Intramolecular Cyclization: A high-value transformation converting the linear precursor into fused tricyclic systems (e.g., hexahydropyrido[2,1-a]isoindoles).
Strategic Decision Matrix
Before selecting a protocol, evaluate the target structural motif. The 2-bromo handle is versatile but requires distinct catalytic systems depending on whether the goal is intermolecular derivatization or intramolecular ring fusion.
Figure 1: Decision tree for selecting the optimal functionalization strategy based on the desired final pharmacophore.
Module A: Intermolecular Cross-Coupling (Suzuki-Miyaura)
Challenge: The ortho-bromo position is sterically hindered. Standard Pd(PPh3)4 catalysts often fail or result in slow turnover. Additionally, the free piperidine nitrogen can bind to Pd(II), arresting the catalytic cycle.
Solution: Use Pd-PEPPSI-IPr , a bulky N-heterocyclic carbene (NHC) precatalyst. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture is extremely robust against steric bulk and prevents amine poisoning by rapidly entering the active Pd(0) cycle.
Protocol 1: Sterically Demanding Suzuki Coupling
| Reagent | Equivalents | Role |
| N-(2-bromobenzyl)piperidine | 1.0 equiv | Substrate |
| Aryl Boronic Acid | 1.5 equiv | Coupling Partner |
| Pd-PEPPSI-IPr | 2.0 mol% | Catalyst (High Activity) |
| K₂CO₃ | 3.0 equiv | Base |
| Dioxane/Water (4:1) | 0.2 M | Solvent System |
Step-by-Step Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd-PEPPSI-IPr (2 mol%).
-
Solvent: Add degassed 1,4-dioxane and water (4:1 ratio). Note: Water is critical for the transmetallation step in boronic acid couplings.
-
Reaction: Seal the vial and heat to 80 °C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water. The basic piperidine product will remain in the organic layer.
-
Purification: Flash chromatography on silica gel. Tip: Pre-wash the silica column with 1% Et3N in hexanes to prevent the basic amine product from streaking.
Expert Insight: If the substrate contains sensitive esters, switch the base to K₃PO₄ and use anhydrous toluene with a catalytic amount of water (2 equiv).
Module B: Intramolecular Cyclization (Fused Ring Synthesis)
The "Killer" Application: Converting the linear benzyl piperidine into a hexahydropyrido[2,1-a]isoindole core. This tricyclic scaffold is found in numerous alkaloids and therapeutic candidates.
Mechanism: This transformation relies on Pd-catalyzed C(sp3)-H activation .[1] The Pd inserts into the Ar-Br bond (oxidative addition), coordinates to the piperidine nitrogen, and then activates the adjacent
Figure 2: Mechanistic pathway for the intramolecular C(sp3)-H arylation.
Protocol 2: Intramolecular C(sp3)-H Arylation
| Reagent | Equivalents | Role |
| N-(2-bromobenzyl)piperidine | 1.0 equiv | Substrate |
| Pd(OAc)₂ | 5–10 mol% | Catalyst Source |
| PCy₃-HBF₄ | 10–20 mol% | Ligand (Electron-rich phosphine) |
| Cs₂CO₃ | 1.5 equiv | Base |
| Pivalic Acid (PivOH) | 30 mol% | CMD Proton Shuttle (Critical) |
| Xylene or Mesitylene | 0.1 M | High-boiling Solvent |
Step-by-Step Procedure:
-
Catalyst Prep: Add Pd(OAc)₂, PCy₃-HBF₄, Cs₂CO₃, and Pivalic Acid to a reaction tube.
-
Substrate Addition: Dissolve the substrate in Xylene and add to the tube.
-
Degassing: Sparge with Argon for 10 minutes. Oxygen inhibits the CMD step.
-
Reaction: Heat to 130–140 °C for 16–24 hours. Note: High temperature is required to overcome the energy barrier for sp3 C-H activation.
-
Monitoring: Monitor by LCMS. Look for the loss of Br (M-HBr mass shift).
-
Purification: The product is a rigid tricyclic amine. Purify via standard amine-compatible flash chromatography.
Alternative Strategy (Parham Cyclization): If the piperidine ring has an electrophile at the 2-position (e.g., an ester or ketone), use t-BuLi at -78 °C to effect Lithium-Halogen exchange. The resulting aryl lithium species will intramolecularly attack the carbonyl, closing the ring to form a hydroxy-isoindolone derivative [3].
Troubleshooting & Expert Tips
-
Dehalogenation (Protodebromination): If you observe the simple N-benzylpiperidine (minus bromine) as a byproduct, it indicates that
-hydride elimination or solvent abstraction is outcompeting the coupling.-
Fix: Switch to a more rigid, bulky ligand like XPhos or BrettPhos to accelerate reductive elimination. Ensure solvents are anhydrous.
-
-
Amine Poisoning: If the reaction stalls immediately, the piperidine nitrogen may be sequestering the Pd.
-
Fix: Use the HCl salt of the piperidine starting material + 1 extra equivalent of base. This releases the free amine slowly in situ. Alternatively, use Pd-PEPPSI catalysts which are resistant to amine coordination.
-
-
Purification of Basic Products: Benzyl piperidines often streak on silica.
-
Fix: Use DCM/MeOH/NH₄OH (90:10:1) as the eluent.
-
References
-
Pd-Catalyzed C-H Arylation of Piperidines
- Topic: Direct intramolecular C(sp3)
- Source:Chemical Communic
-
Link:[Link]
-
Suzuki Coupling of Sterically Hindered Substrates
- Topic: Use of Pd-PEPPSI catalysts for ortho-substituted aryl halides.
- Source:Chemistry – A European Journal, 2006, 12, 4743–4748.
-
Link:[Link]
-
Parham Cyclization Protocols
- Topic: Lithium-halogen exchange for isoindolone synthesis.
- Source:Journal of Organic Chemistry, 1976, 41, 2628.
-
Link:[Link]
-
Buchwald-Hartwig Amination Guides
- Topic: Ligand selection for hindered substr
- Source:Chemical Science, 2011, 2, 27-50.
-
Link:[Link]
Sources
Troubleshooting & Optimization
Removing unreacted 2-bromo-5-fluorobenzyl bromide from reaction mixtures
Executive Summary
2-Bromo-5-fluorobenzyl bromide is a highly reactive electrophile used in alkylation reactions. Due to its lachrymatory nature and potential genotoxicity, complete removal from reaction mixtures is critical. Its lipophilicity often causes it to co-elute with non-polar products during chromatography.
This guide provides three validated protocols for its removal, categorized by the chemical nature of your target product.
Safety Warning: Lachrymator
-
Hazard: This compound is a potent lachrymator and skin irritant. It can cause severe eye and respiratory irritation even at low concentrations.
-
Handling: All quench procedures must be performed in a functioning fume hood.[1]
-
Decontamination: Spills should be treated immediately with a dilute solution of dimethylamine or morpholine in ethanol to quench the benzylic bromide.
Part 1: The Decision Matrix
Before selecting a protocol, identify the acid/base nature of your target product .
Figure 1: Decision tree for selecting the appropriate purification workflow.
Part 2: Validated Protocols
Method A: Solid-Supported Scavenging (The "Gold Standard")
Best for: Basic products (Amines) or high-value synthesis where extraction is difficult.
Concept: Use a polymer-supported amine (nucleophile) to react with the excess benzyl bromide.[2] The impurity becomes covalently bound to the insoluble bead, which is then removed via filtration.
Recommended Reagent:
-
Resin: Polystyrene-supported Trisamine or Morpholine.
-
Loading: Typically 3.0–4.0 mmol/g.
Protocol:
-
Calculate Excess: Estimate the amount of unreacted 2-bromo-5-fluorobenzyl bromide (by LCMS or TLC).
-
Stoichiometry: Add 3–4 equivalents of scavenger resin relative to the estimated impurity.
-
Solvent Compatibility: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; MeOH is poor).
-
Incubation: Agitate (do not stir with a magnetic bar, as it grinds the beads) at room temperature for 2–4 hours.
-
Filtration: Filter the mixture through a fritted glass funnel or a polypropylene cartridge.
-
Rinse: Wash the resin cake with DCM to recover any entrained product.
-
Result: The filtrate contains your product; the impurity remains on the beads.
Why this works: The reaction creates a quaternary ammonium salt on the resin.
Method B: Solution-Phase Quench (The "Acid Wash")
Best for: Neutral products (Ethers, Esters, Amides) that are NOT protonated by dilute acid.
Concept: Convert the lipophilic benzyl bromide into a basic, water-soluble amine using a volatile secondary amine, then wash it away with acid.
Reagents:
-
Morpholine or Dimethylamine (solution in THF).
-
1M HCl or 1M NaHSO₄.
Protocol:
-
Quench: Add 2–3 equivalents of Morpholine to the reaction mixture.
-
React: Stir for 30–60 minutes. Monitor by TLC (the benzyl bromide spot will disappear and be replaced by a baseline spot).
-
Workup: Dilute with organic solvent (EtOAc or DCM).
-
Wash:
-
Wash 1: 1M HCl (The morpholine-benzyl adduct is protonated and moves to the aqueous layer).
-
Wash 2: Water/Brine.
-
-
Dry & Concentrate: Dry organic layer over MgSO₄ and concentrate.
Visualizing the Chemistry:
Figure 2: Chemical transformation during the solution-phase quench.
Part 3: Troubleshooting & FAQs
Q1: The 2-bromo-5-fluorobenzyl bromide spot overlaps with my product on TLC. How do I visualize it?
-
Answer: Benzyl bromides are alkyl halides. They react with 4-(4-nitrobenzyl)pyridine (NBP) stain.
-
Recipe: 5% NBP in acetone. Dip plate, heat to 100°C, then dip in aqueous NaOH. Alkylating agents turn purple/blue.
-
Alternative: Use KMnO₄ (oxidizes the benzylic position) or simply rely on the distinct UV shift. The fluorine atom often alters the Rf slightly compared to non-fluorinated analogs, but not enough for easy separation from non-polar products.
-
Q2: My product is an amine, so I can't use the Acid Wash (Method B). I don't have scavenger resins. What now?
-
Answer: Use Polymer-Supported Thiol or perform a "Reverse Acid Wash":
-
React excess benzyl bromide with Thiosalicylic acid (creates a carboxylic acid derivative).
-
Wash the reaction mixture with mild base (NaHCO₃). The impurity (now an acid) goes into the water; your amine product stays in the organic layer.
-
Q3: I see a new impurity appearing after using Morpholine.
-
Answer: If you let the reaction sit too long or use heat, Morpholine can react with other electrophiles in your molecule (e.g., esters, though slow). Ensure the quench is done at Room Temperature and limited to 1 hour.
Q4: Can I just distill it off?
-
Answer: Unlikely. 2-Bromo-5-fluorobenzyl bromide has a high boiling point (estimated >100°C at high vacuum). Prolonged heating often degrades the product or causes thermal decomposition of the benzyl bromide (releasing HBr).
Part 4: Comparative Data
| Method | Cost | Time Efficiency | Purification Power | Best For |
| Resin Scavenging | High | High (Simple filtration) | Excellent (>99% removal) | Basic products (Amines) |
| Morpholine Quench | Low | Medium (Requires extraction) | Good (Dependent on extraction) | Neutral products (Ethers) |
| Chromatography | Medium | Low (Labor intensive) | Variable (Streaking issues) | Complex mixtures |
References
-
Sigma-Aldrich. 5-Bromo-2-fluorobenzyl bromide Properties.Link
-
Biotage. Strategies for Work-up and Purification using ISOLUTE Scavengers.Link
-
Organic Syntheses. Use of Polymer-Supported Reagents.[2][3] Org.[2][3][4][5] Synth. 1998, 75, 125. Link
-
Chaudhari, S. et al. Purification of reaction mixtures using polymer supported reagents.J. Chem. Sci. 2006. Link
Sources
Technical Support Center: Overcoming Steric Hindrance in 2,5-Disubstituted Benzyl Couplings
Introduction: The "2,5-Barrier"
The coupling of 2,5-disubstituted benzyl halides represents a "perfect storm" of kinetic inhibition in palladium-catalyzed cross-coupling. Unlike simple aryl halides, these substrates present three distinct challenges:
-
The Ortho-Gatekeeper (Sterics): The substituent at the 2-position (ortho) physically blocks the palladium center during oxidative addition.
-
The Electronic/Conformational Lock: The 5-position substituent often locks the ring conformation, preventing the "swing-away" mechanism that sometimes relieves steric strain in mono-substituted systems.
-
Benzylic Instability: The
hybridized reaction center is prone to homocoupling (Wurtz-type) and nucleophilic attack (hydrolysis), unlike aryl halides.
This guide provides a self-validating system to overcome these barriers, moving from standard Pd-catalysis to advanced Nickel and Photoredox methodologies.
Module 1: Catalyst & Ligand Selection (The Engine)
The Core Principle: Active Species Concentration
For hindered substrates, the rate of oxidative addition (
Recommended Systems
| System Class | Catalyst Recommendation | Mechanism of Action | Best For... |
| Buchwald G3/G4 | XPhos Pd G4 or SPhos Pd G3 | Rapidly generates monoligated | General purpose; high yields with boronic acids. |
| PEPPSI | PEPPSI-IPr | The "throw-away" 3-chloropyridine ligand creates a highly active Pd-NHC center that is extremely robust against oxidation. | Difficult, extremely hindered substrates; scale-up. |
| Specialized | Pd-AntPhos | Uses an anthracene backbone to prevent | Tetra-ortho-substituted couplings. |
Ligand Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal ligand/catalyst system based on steric demand and substrate type.
Module 2: Experimental Protocols & Optimization
Protocol A: The "Buchwald" Standard (For High Value Intermediates)
Use this when yield is critical and substrate is precious.
-
Solvent: CPME (Cyclopentyl methyl ether) or 1,4-Dioxane .
-
Why? CPME allows higher temperatures (
) than THF and separates water easily during workup.
-
-
Base:
(3.0 equiv) .-
Why? Avoid strong bases like
or which accelerate protodeboronation of the nucleophile.
-
-
Catalyst: XPhos Pd G4 (2-5 mol%) .
-
Water: Degassed
(20% v/v) is mandatory to activate the boronic acid.
Protocol B: The "PEPPSI" Method (For Scale/Robustness)
Use this for gram-scale reactions or when air-sensitivity is a concern.
-
Solvent: Toluene/KOH (solid) or Dioxane/
. -
Catalyst: PEPPSI-IPr (1-3 mol%) .
-
Procedure: Can often be set up in air, then purged. Excellent thermal stability allows heating to
.
Module 3: Troubleshooting Guide (FAQs)
Q1: I see consumption of the benzyl halide, but the major product is the homocoupled dimer (Bibenzyl). Why?
Diagnosis: This is the "Wurtz-type" homocoupling, common with benzylic halides. It occurs when transmetalation is slow due to sterics, allowing two oxidative addition complexes to disproportionate. The Fix:
-
Slow Addition: Add the benzyl halide via syringe pump over 1 hour to keep its concentration low relative to the boronic acid.
-
Switch Solvent: Change to a more polar solvent mixture (e.g., DMF/THF) to stabilize the cationic Pd-intermediate.
-
Change Electrophile: If possible, switch from Benzyl Chloride to Benzyl Bromide (faster
) or use a Benzyl Trifluoroacetate (different mechanism).
Q2: My boronic acid is disappearing (Protodeboronation) before coupling occurs.
Diagnosis: The ortho-substituents on the benzyl ring slow down the reaction, leaving the boronic acid exposed to base/water for too long. The Fix:
-
Switch to Molander Salts: Use Potassium Aryltrifluoroborates (
) . They are immune to protodeboronation until hydrolyzed slowly in situ. -
Anhydrous Conditions: Use MIDA Boronates with anhydrous base (
solid) in Dioxane. -
Catalyst Loading: Increase catalyst loading to 5-10 mol% to outcompete the degradation pathway.
Q3: The reaction stalls at 50% conversion.
Diagnosis: Catalyst death (Pd-black formation) or poisoning by the product. The Fix:
-
Re-dose: Add a second portion of catalyst (1-2 mol%) after 4 hours.
-
Add Surfactant: Add TPGS-750-M (2 wt% in water) . This forms micelles that concentrate the reactants and protect the catalyst, often enabling room temperature coupling (Lipshutz conditions).
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for common failure modes in hindered benzyl couplings.
Module 4: Alternative Methodologies (The Pivot)
If Palladium fails due to extreme steric congestion, Nickel is the superior alternative. Nickel has a smaller atomic radius and can access radical pathways (Single Electron Transfer - SET) that bypass the steric requirements of concerted oxidative addition.
Option A: Photoredox/Nickel Dual Catalysis
Best for: Extremely hindered
-
Mechanism: The benzyl halide generates a radical via the photocatalyst, which adds to the Ni(0) center. This radical addition is less sensitive to steric bulk than
-type oxidative addition. -
Catalysts:
(5 mol%) + (1 mol%) + 4,4'-di-tert-butyl-2,2'-bipyridine ( ). -
Light Source: Blue LED (450 nm).
Option B: Cross-Electrophile Coupling (XEC)
Best for: When boronic acids are unstable or expensive.
-
Concept: Couple the Benzyl Halide directly with an Aryl Halide using a reductant (Zn or Mn).
-
Catalyst:
with Mn powder as the reductant. -
Note: This avoids the synthesis of the boronic acid entirely, removing the protodeboronation risk.
References
-
Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions."[2] Chemical Science, 2013. Link
-
PEPPSI-IPr System: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling." Chemistry - A European Journal, 2006. Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Base-Catalyzed Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2010. Link
-
Nickel/Photoredox Dual Catalysis: Tellis, J. C., et al. "Single-Electron Transmetalation in Organoboron Cross-Coupling by Photoredox/Nickel Dual Catalysis."[1] Science, 2014.[3] Link
-
Ni-Catalyzed Suzuki in Green Solvents: Ge, S., et al. "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents."[4][5] ACS Sustainable Chemistry & Engineering, 2013. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list, offering a comparative approach that grounds spectral interpretation in the foundational principles of NMR spectroscopy and the empirical data of analogous structures. By deconstructing the molecule into its constituent fragments—the 4-methylpiperidine ring and the 2-bromo-5-fluorobenzyl group—we will predict the spectrum, rationalize the electronic effects of substituents, and establish a reliable methodology for structural verification.
Structural Analysis and Proton Environments
To accurately interpret the ¹H NMR spectrum, we must first identify all unique proton environments within the molecule. The structure of this compound possesses several distinct sets of protons, each influenced by its local electronic and spatial environment.
The molecule can be dissected into three key fragments for analysis:
-
The 4-Methylpiperidine Moiety: A saturated heterocyclic ring.
-
The Benzylic Methylene Bridge: The -CH₂- linker.
-
The 2-Bromo-5-fluorophenyl Group: A trisubstituted aromatic ring.
Below is a diagram illustrating the molecular structure with each unique proton environment labeled for discussion.
Caption: Labeled proton environments in this compound.
Predicted ¹H NMR Spectral Analysis
The chemical shift of a proton is dictated by the extent to which it is shielded from the external magnetic field by its surrounding electron density.[1] Electronegative atoms and anisotropic effects from π-systems are the dominant factors in this molecule.[2]
The 4-Methylpiperidine Protons (Hᵇ, Hᶜ, Hᵈ, Hᵉ)
The signals for the piperidine ring protons are found in the upfield, aliphatic region of the spectrum. Their chemical shifts are primarily influenced by their proximity to the electron-withdrawing nitrogen atom. For comparison, the parent 4-methylpiperidine shows signals for its axial and equatorial protons between ~1.0 and 3.0 ppm.[3][4]
-
Hᵇ (Protons at C2/C6): These four protons are adjacent to the nitrogen atom. The N-benzylation shifts these signals downfield compared to unsubstituted piperidine.[5] We expect two distinct multiplets corresponding to the axial and equatorial protons. The equatorial protons typically appear at a lower field than the axial protons. The signal for these protons in N-benzylpiperidine appears around 2.7-2.8 ppm.[6] Due to the steric bulk of the benzyl group, we predict these protons (Hᵇ) to appear in the 2.8 - 3.0 ppm range, likely as complex multiplets.
-
Hᶜ (Protons at C3/C5): These four protons are further from the nitrogen and will appear more upfield. In 4-methylpiperidine, these protons are observed around 1.4-1.6 ppm.[3] We anticipate a similar range, perhaps slightly shifted, around 1.5 - 1.7 ppm . These will also be complex multiplets due to both geminal and vicinal coupling.
-
Hᵈ (Methine Proton at C4): This single proton is attached to the carbon bearing the methyl group. It will appear as a multiplet due to coupling with the adjacent C3 and C5 protons. Its chemical shift is expected to be in the 1.4 - 1.6 ppm region.
-
Hᵉ (Methyl Protons): The three protons of the methyl group are the most shielded in the piperidine moiety. In 4-methylpiperidine, this signal is a doublet centered around 0.9 ppm .[3] We expect a similar doublet in our target molecule, as it is distant from the influential benzyl group.
The Benzylic Protons (Hᵃ)
The two benzylic protons are adjacent to both the aromatic ring and the piperidine nitrogen. This environment causes a significant downfield shift. For N-benzylpiperidine, this signal appears as a singlet at ~3.5 ppm.[6] The presence of an ortho-bromo substituent on the aromatic ring will further deshield these protons due to its electron-withdrawing inductive effect. A similar compound, 2-bromobenzyl bromide, shows its benzylic protons at ~4.6 ppm.[7] Therefore, a reasonable prediction for the Hᵃ protons is a singlet in the range of 3.5 - 3.7 ppm .
The Aromatic Protons (H³, H⁴, H⁶)
The aromatic region (typically 6.5-8.5 ppm) will provide the most definitive information about the substitution pattern on the phenyl ring.[8] The parent benzene signal is at ~7.3 ppm.[9] The chemical shifts of H³, H⁴, and H⁶ are governed by the combined electronic effects of the bromo and fluoro substituents.
-
Bromine is an ortho, para-directing deactivator. It withdraws electron density through induction but donates through resonance. Its primary effect on adjacent protons is deshielding.
-
Fluorine is also an ortho, para-directing deactivator with strong inductive withdrawal and weaker resonance donation. It will also cause splitting due to ¹H-¹⁹F coupling.
Based on additive chemical shift rules and data from similar compounds:[1]
-
H⁶: This proton is ortho to the bromine atom and meta to the fluorine atom. The strong deshielding from the adjacent bromine will push this signal significantly downfield. In 2-bromobenzyl alcohol, the proton ortho to the bromine appears around 7.5 ppm.[10] We predict H⁶ will be a doublet (due to ortho coupling with H⁴) around 7.5 - 7.6 ppm .
-
H³: This proton is ortho to the fluorine atom and meta to the bromine atom. It will experience deshielding from both halogens and will be split into a doublet of doublets by coupling to H⁴ (ortho, J ≈ 8-9 Hz) and the fluorine atom (meta, J ≈ 5-6 Hz). Its predicted chemical shift is in the range of 7.0 - 7.2 ppm .
-
H⁴: This proton is situated between the other two aromatic protons and is para to the bromine and ortho to the fluorine. It will be split into a complex multiplet, likely a triplet of doublets, due to coupling with H³, H⁶, and the fluorine atom. Its chemical shift is predicted to be around 6.9 - 7.1 ppm .
Comparative Spectral Data
To validate our predictions, we can compare them with experimental data from structurally related compounds. This comparison highlights the incremental effects of each substituent on the ¹H NMR spectrum.
| Proton Environment | Predicted Shift (ppm) for Target Compound | 4-Methylpiperidine[3] | N-Benzylpiperidine[6][11] | 2-Bromobenzyl Moiety[7][10] |
| Hᵃ (Benzylic -CH₂-) | 3.5 - 3.7 (s) | N/A | ~3.5 (s) | ~4.6-4.7 (s) |
| Hᵇ (Piperidine C2/C6-H) | 2.8 - 3.0 (m) | 2.5 - 3.0 (m) | ~2.4 (m) | N/A |
| Hᶜ (Piperidine C3/C5-H) | 1.5 - 1.7 (m) | 1.4 - 1.6 (m) | ~1.5-1.6 (m) | N/A |
| Hᵈ (Piperidine C4-H) | 1.4 - 1.6 (m) | 1.4 - 1.6 (m) | N/A | N/A |
| Hᵉ (Piperidine -CH₃) | ~0.9 (d) | ~0.9 (d) | N/A | N/A |
| H⁶ (Aromatic) | 7.5 - 7.6 (d) | N/A | ~7.2-7.3 (m) | ~7.5 (d) |
| H³ (Aromatic) | 7.0 - 7.2 (dd) | N/A | ~7.2-7.3 (m) | ~7.1-7.4 (m) |
| H⁴ (Aromatic) | 6.9 - 7.1 (td) | N/A | ~7.2-7.3 (m) | ~7.1-7.4 (m) |
(s = singlet, d = doublet, dd = doublet of doublets, td = triplet of doublets, m = multiplet)
This table demonstrates that by analyzing simpler fragments, we can build a highly accurate prediction for the more complex target molecule. The N-benzylation primarily affects the C2/C6 protons of the piperidine ring, while the aromatic substituents dictate the pattern observed in the 6.9-7.6 ppm region.
Standard Operating Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. This protocol represents a self-validating system for the characterization of small molecules like this compound.
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step ensures field stability during the experiment.
-
Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A standard acquisition may involve 16 scans with a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw free induction decay (FID) signal from the time domain to the frequency domain.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons for each signal.
-
Analyze the multiplicity and coupling constants for each signal to elucidate the structure.
-
Conclusion
The ¹H NMR spectrum of this compound is highly informative, providing a distinct fingerprint for its complex structure. The key diagnostic signals include:
-
A doublet in the far upfield region (~0.9 ppm) corresponding to the 4-methyl group.
-
A singlet for the benzylic protons around 3.5-3.7 ppm.
-
A characteristic set of three multiplets in the aromatic region (6.9-7.6 ppm), confirming the 1,2,5-trisubstitution pattern on the phenyl ring.
By systematically comparing the predicted spectrum with data from simpler structural analogues, researchers can confidently assign each signal and verify the identity and purity of the synthesized compound. This guide provides the foundational logic and comparative data necessary to perform such an analysis with a high degree of scientific rigor.
References
-
SpectraBase. (n.d.). 4-Methylpiperidine. Retrieved from [Link][4]
-
University of Regina. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from a resource on general NMR interpretation principles.[8]
-
Chemistry LibreTexts. (2024, October 8). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][2]
-
Krasowska, D., et al. (2014). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 71(4), 639-646.[6]
-
He, W., Zhang, R., & Cai, M. (2017). Supporting Information: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. RSC Advances.[11]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from a resource on aromatic NMR interpretation.[9]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link][1]
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Validating structure of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine via X-ray crystallography
While a suite of analytical tools is necessary for comprehensive material characterization, single-crystal X-ray diffraction stands alone in its ability to provide definitive, high-resolution three-dimensional structural information. For a molecule like this compound, this technique moves beyond confirming connectivity to precisely define its conformation, stereochemistry, and the subtle geometric parameters that are foundational to its potential use in drug design and development. The rigorous process of crystal growth, data collection, refinement, and validation ensures a trustworthy and authoritative structural model, underpinning further scientific investigation. [27][28]The output, a validated Crystallographic Information File (CIF), is the standard for data exchange and archival in the scientific community. [29][30][31][32][33]
References
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Title: Mercury - CCDC Source: CCDC URL: [Link]
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Title: Single-crystal structure validation with the program PLATON Source: IUCr Journals URL: [Link]
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Title: Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment Source: PMC URL: [Link]
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Title: A short guide to Crystallographic Information Files Source: CCDC URL: [Link]
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Title: Introduction to Powder Crystallographic Information File (CIF) Source: CCP14 URL: [Link]
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Title: CIF (Crystallographic Information Framework) - Metadata Standards Catalog Source: RDA URL: [Link]
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Title: Mercury (crystallography) - Wikipedia Source: Wikipedia URL: [Link]
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Title: crystallization of small molecules Source: UAB URL: [Link]
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Title: PLATON, A set of Tools for the Interpretation of Structural Results Source: Utrecht University URL: [Link]
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Title: Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes Source: Course Hero URL: [Link]
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Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: PMC URL: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
As a novel compound in drug discovery and development, 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine presents a unique set of handling and safety considerations. This guide provides an in-depth, procedural framework for researchers and scientists to manage this chemical responsibly, ensuring both personal safety and experimental integrity. The following protocols are grounded in established safety principles for handling halogenated aromatic and piperidine-containing compounds.
Hazard Assessment and Triage
Anticipated Hazards:
-
Skin and Eye Irritation: Halogenated organic compounds and piperidine derivatives can be irritants.[1][2]
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause respiratory irritation.[1]
-
Toxicity: While acute toxicity is uncharacterized, similar structures can be harmful if swallowed or absorbed through the skin.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on the task being performed and the potential for exposure.[5][6]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[3][7] | Provides protection against splashes to the eyes and face. Standard safety glasses are insufficient.[7] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Offers resistance to a broad range of chemicals. Check manufacturer's compatibility data. |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and minimizes skin contact. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. |
Donning and Doffing PPE: A Step-by-Step Protocol
-
Donning:
-
Put on the inner pair of gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Put on chemical splash goggles.
-
If a significant splash risk exists, wear a face shield over the goggles.[7]
-
-
Doffing:
-
Remove the outer pair of gloves, peeling them off without touching the outside surface.
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Operational Plan: From Receipt to Disposal
A clear operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9][10]
-
The storage container should be tightly sealed and clearly labeled.[9]
Handling and Use
-
All handling of this compound, including weighing and dilutions, must be performed in a certified chemical fume hood.[3]
-
Use spark-proof tools and equipment to prevent ignition sources.[11]
-
Avoid the formation of dusts and aerosols.[11]
Experimental Workflow Diagram
Caption: A typical experimental workflow for handling this compound.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to spills and exposures is critical.
Spill Response
-
Minor Spill (in a fume hood):
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry to the contaminated area.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a legal and ethical responsibility.
-
Waste Segregation: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Brominated organic compounds should be disposed of through a licensed hazardous waste disposal facility, likely via incineration with appropriate emission controls.[12] Do not dispose of this chemical down the drain.[8]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.[11]
Conclusion
The safe handling of this compound is paramount for the protection of laboratory personnel and the environment. By adhering to the principles of thorough hazard assessment, consistent use of appropriate PPE, meticulous operational planning, and preparedness for emergencies, researchers can confidently and safely advance their scientific endeavors with this compound.
References
-
Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). 4-Benzylpiperidine Safety Data Sheet.
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
- Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Fisher Scientific. (2010, November 5). 1-Benzylpiperidine-4-carbaldehyde Safety Data Sheet.
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- Fisher Scientific. (n.d.). 4-Benzylpiperidine Safety Data Sheet.
- BASF. (n.d.). Safety data sheet.
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
- Sigma-Aldrich. (2023, October 27). 1-Methylpiperidin-4-ol Safety Data Sheet.
- Thermo Fisher Scientific Chemicals, Inc. (2015, February 2). 4-Methylpiperidine Safety Data Sheet.
- ChemScene LLC. (2025, June 17). tert-Butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate Safety Data Sheet.
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ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine? Retrieved from [Link]
- CymitQuimica. (2026, January 30). (1S)-tert-Butyl 6-bromo-1-(1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
